molecular formula C13H21BN2O2 B6232475 1-methyl-5-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]-1H-pyrazole CAS No. 2365173-58-4

1-methyl-5-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]-1H-pyrazole

Cat. No.: B6232475
CAS No.: 2365173-58-4
M. Wt: 248.13 g/mol
InChI Key: ZIQHOBWNAVAZCO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]-1H-pyrazole is a useful research compound. Its molecular formula is C13H21BN2O2 and its molecular weight is 248.13 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-5-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]-1H-pyrazole' involves the reaction of 1-methyl-1H-pyrazole with (1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole", "(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Add (1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl bromide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] }

CAS No.

2365173-58-4

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

1-methyl-5-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole

InChI

InChI=1S/C13H21BN2O2/c1-10(11-7-8-15-16(11)6)9-14-17-12(2,3)13(4,5)18-14/h7-9H,1-6H3/b10-9+

InChI Key

ZIQHOBWNAVAZCO-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=NN2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=NN2C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.